(5S,7R)-3-ethyladamantan-1-amine
Description
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.3 g/mol |
IUPAC Name |
(5S,7R)-3-ethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3/t9-,10+,11?,12? |
InChI Key |
OVQNSGBYKOJYBK-ZYANWLCNSA-N |
Isomeric SMILES |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N |
Synonyms |
1-amino-3-ethyladamantane D 175 D-175 D175 |
Origin of Product |
United States |
Preparation Methods
Bromination-Alkylation Sequences
Patent CN101747212B demonstrates the bromination of adamantanecarboxylic acid at position 3 using liquid bromine and anhydrous AlCl₃, yielding 3-bromo-1-adamantanecarboxylic acid. While this method targets bromination, analogous approaches could be adapted for ethyl group introduction. For example, a Kumada or Negishi coupling using 3-bromoadamantane and ethylmagnesium bromide or ethylzinc reagents might install the ethyl group. However, the steric hindrance of adamantane may necessitate elevated temperatures or catalytic systems (e.g., Pd(PPh₃)₄) to facilitate cross-coupling.
Nitration and Reduction Pathways
Patent CN104761456A details the nitration of amantadine hydrochloride (1-aminoadamantane) using mixed acids, followed by hydroxylation under basic conditions. Although this route produces 3-nitro derivatives, selective reduction of the nitro group to an amine could be coupled with ethyl group installation. For instance, catalytic hydrogenation (H₂/Pd-C) of a 3-ethyl-1-nitroadamantane intermediate—synthesized via Friedel-Crafts alkylation—might yield the target amine. Challenges include avoiding over-reduction and preserving stereochemical integrity.
Stereochemical Control via Enzymatic and Asymmetric Methods
The (5S,7R) configuration requires enantioselective synthesis, which traditional chemical methods often struggle to achieve. Recent enzymatic advancements offer solutions.
Transaminase-Mediated Amination
PMC11214570 highlights engineered transaminases for synthesizing chiral amines with >99% enantiomeric excess (ee). Applying this to (5S,7R)-3-ethyladamantan-1-amine, a ketone precursor (3-ethyladamantan-1-one) could undergo asymmetric amination using a (S)-selective transaminase. For example, the Vibrio fluvialis aminotransferase (Vfat) variant, optimized for bulky substrates, has been used to aminate sterically hindered ketones. Reaction conditions (pH 7.5, 30°C, PLP cofactor) and substrate loading would require optimization to accommodate the adamantane framework.
Chiral Auxiliary and Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of enamine intermediates presents another route. A prochiral enamine, such as 3-ethyladamant-1-ene-1-amine, could be hydrogenated using a chiral Ru-BINAP catalyst to induce the desired (5S,7R) configuration. This method, however, demands precise control over the double bond’s geometry and catalyst-substrate compatibility.
Synthetic Routes and Comparative Analysis
The following table summarizes potential synthetic pathways, with key parameters derived from analogous syntheses:
Bromination-Coupling Limitations
While bromination at position 3 is well-established, subsequent coupling with ethyl reagents faces steric challenges. Yields for analogous adamantane cross-couplings rarely exceed 50%, and stereochemical outcomes are unpredictable without chiral ligands.
Enzymatic Route Feasibility
The enzymatic approach offers superior stereocontrol but requires synthesizing 3-ethyladamantan-1-one. This ketone could be accessed via oxidation of 3-ethyladamantanol (from hydroboration-oxidation of 3-ethyladamantene). Recent work in PMC7346261 demonstrates adamantane oxidation using HNO₃/H₂SO₄ mixtures, albeit with selectivity challenges.
Process Optimization and Scalability
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the amine during ethylation steps prevents undesired side reactions. For example, in the bromination-coupling route, Boc-protected 3-bromoadamantane could undergo coupling, followed by deprotection under acidic conditions (HCl/EtOAc).
Solvent and Temperature Effects
Nonpolar solvents (toluene, ether) favor adamantane functionalization by minimizing solvation effects. Patent CN101747212B reports refluxing toluene (110°C) for 48–60 hours during bromination, while enzymatic methods require aqueous buffers at moderate temperatures (30–40°C) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S,7R)-3-ethyladamantan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Hofmann rearrangement using NaBr-mediated electrochemical methods (yield: ~89%) . Key steps include controlling temperature (e.g., 0–5°C for intermediate stabilization) and using anhydrous solvents to minimize side reactions. Optimization involves adjusting stoichiometric ratios (e.g., NaBr:substrate at 1.2:1) and reaction time (monitored via TLC/HPLC). Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) ensures ≥95% purity.
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies stereochemistry (e.g., coupling constants for (5S,7R) configuration) and ethyl/adamantane group positions .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol = 90:10, 1 mL/min) to validate stereochemical purity .
Q. What in vitro assays are suitable for preliminary neuroprotective or antiviral activity screening?
- Methodological Answer :
- Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced), measuring viability via MTT assay. Compare to memantine (positive control) at 10–100 μM concentrations .
- Antiviral : Plaque reduction assays against influenza A (MDCK cells) with EC₅₀ calculations. Include ribavirin as a control .
Advanced Research Questions
Q. How can computational tools predict biological activity, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with NMDA receptors (PDB: 4TLM) or viral M2 proton channels. Focus on binding affinity (ΔG) and key residues (e.g., GluN2B for neuroprotection) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Validate via SPR (surface plasmon resonance) to measure KD values .
Q. How to resolve contradictions in reported biological activities of adamantane derivatives?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed/Reaxys. Use meta-analysis (random-effects model) to quantify heterogeneity (I² statistic) .
- Dose-Response Analysis : Re-evaluate conflicting studies using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate structural vs. experimental variables .
Q. What strategies improve blood-brain barrier (BBB) penetration in in vivo neuropharmacology studies?
- Methodological Answer :
- LogP Optimization : Adjust lipophilicity via prodrug design (e.g., esterification of amine groups) to target LogP = 2–3 .
- In Situ Perfusion : Quantify BBB permeability in rodents using LC-MS/MS to measure brain:plasma ratios (target ≥0.5) .
Methodological Framework Integration
Q. How to design a study linking this compound to NMDA receptor modulation?
- Methodological Answer :
- Hypothesis : The compound non-competitively inhibits NMDA receptors via pore-blocking (similar to memantine).
- Experimental Workflow :
Electrophysiology : Patch-clamp recordings on HEK293 cells expressing GluN1/GluN2B receptors (IC₅₀ determination).
Mutagenesis : Introduce W607A mutation in GluN2B to test binding site specificity .
In Vivo Validation : Morris water maze tests in Aβ-overexpressing mice (dose: 5 mg/kg, i.p.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
